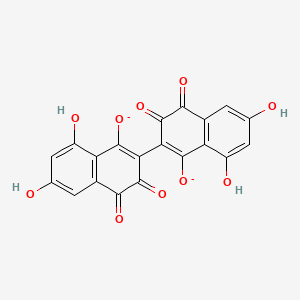
3,3'-Biflaviolin 2,2'-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-biflaviolin 2,2'-diolate is dianion of 3,3'-biflaviolin arising from selective deprotonation of the OH groups at the 2- and 2'-positions. It is a conjugate base of a 3,3'-biflaviolin. It is a conjugate acid of a 3,3'-biflaviolin(3-).
Applications De Recherche Scientifique
Fungal Melanin Inhibition and Pigment Synthesis
A study identified 3,3'-biflaviolin as a pigment produced by the fungus Thielaviopsis basicola when treated with the fungal melanin inhibitor, tricyclazole. This discovery indicates the potential use of 3,3'-biflaviolin in studying melanin pathways and pigment synthesis in fungi (Stipanovic & Wheeler, 1980).
Role in Biosynthesis of Secondary Metabolites
Research on Streptomyces avermitilis, a bacterium producing clinically significant drugs, revealed the role of CYP158A3, a biflaviolin synthase, in pigment biosynthesis. This enzyme's ability to catalyze C-C coupling reactions suggests that 3,3'-biflaviolin could play a role in the biosynthesis of secondary metabolites in microorganisms (Lim et al., 2016).
Protective Mechanisms Against UV Irradiation
Studies on cytochrome P450 158A2 (CYP158A2) in Streptomyces coelicolor A3(2) have demonstrated its role in catalyzing oxidative C-C coupling reactions to polymerize flaviolin, forming biflaviolin and triflaviolin. These compounds protect the soil bacterium from UV irradiation effects (Zhao et al., 2007).
Crystal Structure Analysis in Dye Synthesis
The crystal structure of related compounds, such as squarylium dyes, has been determined, indicating the potential for 3,3'-biflaviolin in dye synthesis and crystallography studies (Tong & Bi-xian, 1999).
Catalyst in Chemical Reactions
Research has been conducted on molybdenum imido alkylidene metathesis catalysts that contain electron-withdrawing diolates, which could provide insights into the potential use of biflaviolin-related compounds in catalyzing various chemical reactions (Singh et al., 2007).
Propriétés
Nom du produit |
3,3'-Biflaviolin 2,2'-diolate |
|---|---|
Formule moléculaire |
C20H8O10-2 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
2-(6,8-dihydroxy-1-oxido-3,4-dioxonaphthalen-2-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C20H10O10/c21-5-1-7-11(9(23)3-5)17(27)13(19(29)15(7)25)14-18(28)12-8(16(26)20(14)30)2-6(22)4-10(12)24/h1-4,21-24,27-28H/p-2 |
Clé InChI |
HLLYQNIOBPIXKP-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C(=O)C(=C2[O-])C3=C(C4=C(C=C(C=C4O)O)C(=O)C3=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




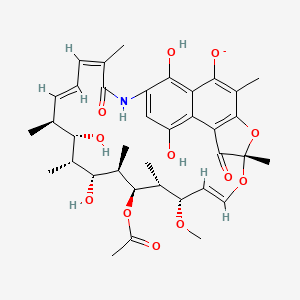

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
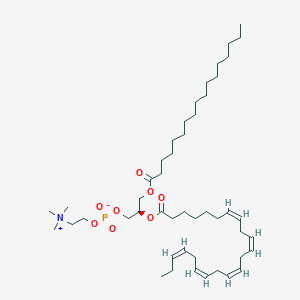
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)

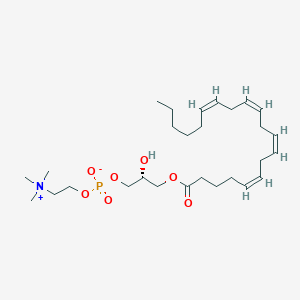

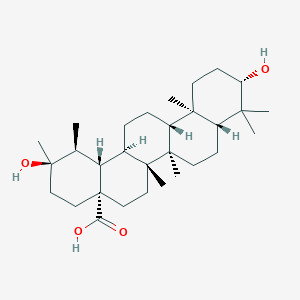
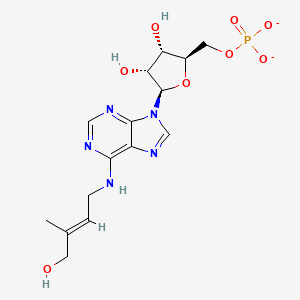
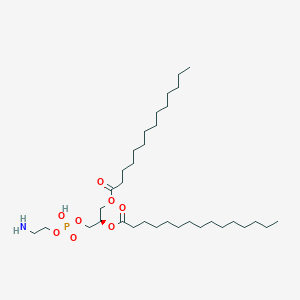
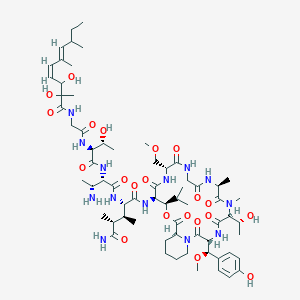
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)